Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a prop-2-yn-1-yl group. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate is a complex organic compound Similar compounds have been found to interact with various biological targets, contributing to their potential therapeutic effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate include:
- Tert-butyl 2-(prop-2-yn-1-yl)piperidine-4-carboxylate
- Tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-4-carboxylate
- Tert-butyl 2-(prop-2-yn-1-yl)azetidine-4-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a morpholine ring and the combination of tert-butyl and prop-2-yn-1-yl groups. These structural elements contribute to its distinct reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-prop-2-ynylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-10-9-13(7-8-15-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCRLKAZOXBNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823258-79-2 |
Source
|
Record name | tert-butyl 2-(prop-2-yn-1-yl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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